(4-(Cyanomethyl)phenyl)propanal
Description
(4-(Cyanomethyl)phenyl)propanal is an aldehyde derivative featuring a phenyl ring substituted at the para position with a cyanomethyl (–CH₂CN) group.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[4-(3-oxopropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-7-11-5-3-10(4-6-11)2-1-9-13/h3-6,9H,1-2,7H2 |
InChI Key |
IYZOZTSQQCEWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyanomethyl)phenyl)propanal typically involves the reaction of 4-(Cyanomethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Cyanomethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-(Cyanomethyl)benzoic acid.
Reduction: 4-(Aminomethyl)phenylpropanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Cyanomethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Cyanomethyl)phenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the cyanomethyl group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include other propanal derivatives with variations in the phenyl ring substituents. Key examples are:
a. 2-Methyl-3-(4-R-Phenyl)propanal Derivatives
These compounds, studied for perfumery applications, feature varying R groups (e.g., methyl, ethyl) on the phenyl ring . Compared to (4-(Cyanomethyl)phenyl)propanal, the electron-donating R groups (e.g., –CH₃) in these derivatives enhance volatility and stability, making them suitable for fragrance formulations. In contrast, the cyanomethyl group’s electron-withdrawing nature may reduce volatility but increase reactivity in aldol condensations or nucleophilic additions.
b. (S)-2-(Bis(4-(dimethylamino)phenyl)methyl)-3-methylbutanal (33c) and Related Compounds
These propanal derivatives (e.g., 33c, 33d, 33e) feature bulky bis(dimethylamino)phenyl substituents, which significantly alter physical properties. For instance, 33c is a white solid (m.p. 134°C) with high enantiomeric excess (69%), whereas this compound’s smaller substituent likely results in a lower melting point and liquid state .
Reactivity and Functional Group Interactions
- Cyanomethyl Group: The –CH₂CN group enhances electrophilicity at the aldehyde, promoting reactions with amines or hydrazines (e.g., hydrazone formation). This contrasts with methyl-substituted analogs, where reduced electrophilicity favors stability in perfumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
